2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
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Overview
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring and a thiazoloazepinone ring .
Molecular Structure Analysis
The benzimidazole ring in the molecule is a fused aromatic ring that is planar. The thiazoloazepinone ring is a seven-membered ring with sulfur and nitrogen atoms, and it contains a ketone functional group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, the ketone group, and the aromatic benzimidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and ketone groups could allow for hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Structural and Spectroscopic Analysis
Vibrational Spectroscopy and Quantum Computational Studies:- Researchers have investigated the optimized geometrical structure, electronic properties, and vibrational features of this compound using quantum computational methods .
Protein Binding Prediction
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-13(8-21-9-18-10-4-1-2-6-12(10)21)20-16-19-11-5-3-7-17-15(23)14(11)24-16/h1-2,4,6,9H,3,5,7-8H2,(H,17,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPUWUDCWOYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide |
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